molecular formula C6H11N3O5S B7759456 N''-[(furan-2-yl)methyl]guanidine; sulfuric acid

N''-[(furan-2-yl)methyl]guanidine; sulfuric acid

Cat. No.: B7759456
M. Wt: 237.24 g/mol
InChI Key: CSGVBRQFQLCJCL-UHFFFAOYSA-N
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Description

N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid is a compound that combines the properties of furan derivatives and guanidine with sulfuric acid Furan derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry Guanidine compounds are often used in pharmaceuticals and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid typically involves the reaction of furan-2-carbaldehyde with guanidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

    Condensation Reaction: Furan-2-carbaldehyde is reacted with guanidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

    Acid-Catalyzed Reaction: Sulfuric acid is used as a catalyst to promote the reaction between furan-2-carbaldehyde and guanidine. This method may involve refluxing the reaction mixture to achieve the desired product.

Industrial Production Methods

Industrial production of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted guanidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid, furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The furan ring can interact with hydrophobic pockets in proteins, while the guanidine group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid.

    Guanidine: A compound with similar chemical properties and applications.

    Tetrahydrofuran: A reduced derivative of furan with different chemical properties.

Uniqueness

N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid is unique due to its combination of furan and guanidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.H2O4S/c7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVBRQFQLCJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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